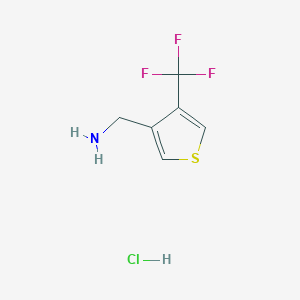

![molecular formula C9H7BrN2O B2720140 1-(6-Bromo-1H-benzo[d]imidazol-2-yl)ethanone CAS No. 296265-20-8](/img/structure/B2720140.png)

1-(6-Bromo-1H-benzo[d]imidazol-2-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

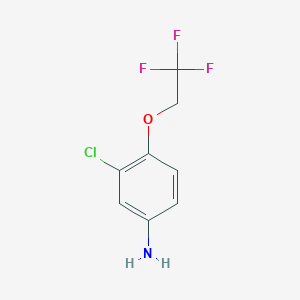

1-(6-Bromo-1H-benzo[d]imidazol-2-yl)ethanone is a chemical compound with the CAS Number: 296265-20-8 . It has a molecular weight of 239.07 . The compound is solid in its physical form . The IUPAC name for this compound is 1-(6-bromo-1H-benzimidazol-2-yl)ethanone .

Synthesis Analysis

Imidazole, the core structure of this compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are various synthetic routes for imidazole and its derivatives .Molecular Structure Analysis

The molecular structure of this compound consists of a benzimidazole ring attached to a carbonyl group with a bromine atom on the 6th position of the benzimidazole ring . The InChI code for this compound is 1S/C9H7BrN2O/c1-5(13)9-11-7-3-2-6(10)4-8(7)12-9/h2-4H,1H3,(H,11,12) .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, imidazole and its derivatives are known to participate in a broad range of chemical reactions .Physical And Chemical Properties Analysis

This compound is a solid compound . It is stored in a dry environment at a temperature between 2-8°C .Applications De Recherche Scientifique

Synthesis and Biological Activity

1-(6-Bromo-1H-benzo[d]imidazol-2-yl)ethanone serves as a precursor for synthesizing a variety of biologically active compounds. For instance, its derivatives have shown potential as immunosuppressors and immunostimulators, demonstrating significant inhibitory effects on LPS-stimulated NO generation and cytotoxicity against various cancer cell lines, including colon carcinoma, hepatocellular carcinoma, and lymphoblastic leukemia (Abdel‐Aziz, Hamdy, Gamal-Eldeen, & Fakhr, 2011).

Antimicrobial and Antifungal Activities

A series of novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines synthesized from this compound showed significant antibacterial and antifungal activities against clinical isolates of Gram-positive and Gram-negative bacteria, with some hybrids exhibiting activity comparable to standard Streptomycin and Benzyl penicillin (Reddy & Reddy, 2010).

Anticancer Potential

Imidazo[2,1-b][1,3]thiazoles derived from this compound have been investigated for their anticancer properties. Preliminary screenings indicated that these compounds possess moderate activity in suppressing the growth of kidney cancer cells, with lesser effects on prostate cancer, colon cancer, and leukemia cell lines, suggesting their potential as anticancer agents (Potikha & Brovarets, 2020).

Antioxidant and Enzyme Modulation

Compounds synthesized from this compound have been evaluated for their ability to modulate carcinogen-metabolizing enzymes and exhibit antioxidant properties. These compounds have shown strong induction of epoxide hydrolase and glutathione S-transferases, alongside potent scavenging activities for reactive oxygen species, highlighting their therapeutic potential in oxidative stress-related diseases (Hamdy, Gamal-Eldeen, Abdel‐Aziz, & Fakhr, 2010).

Safety and Hazards

Mécanisme D'action

Target of Action

The compound “1-(6-Bromo-1H-benzo[d]imidazol-2-yl)ethanone” contains an imidazole ring, which is a common structure in many biologically active compounds . Imidazole derivatives are known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .

Propriétés

IUPAC Name |

1-(6-bromo-1H-benzimidazol-2-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c1-5(13)9-11-7-3-2-6(10)4-8(7)12-9/h2-4H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHZBVWWAKOKDFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC2=C(N1)C=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

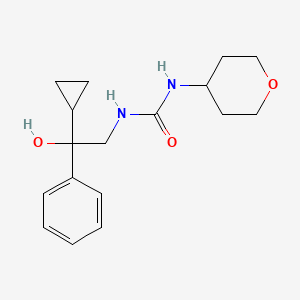

![8-(tert-butyl)-6-oxo-N-(pyridin-2-ylmethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2720063.png)

![N-[1-(Oxan-4-yl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2720066.png)

![2,7-dimethyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2720071.png)

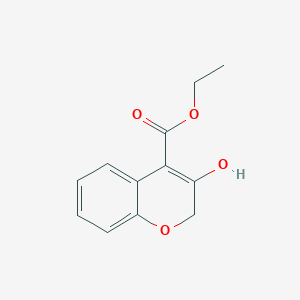

![Ethyl 7-(difluoromethyl)-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2720072.png)

![2-chloro-4-{4-ethyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridine](/img/structure/B2720073.png)

![tert-butyl (3S)-3-[3-bromo-4-carbamoyl-5-(methylamino)-1H-pyrazol-1-yl]pyrrolidine-1-carboxylate](/img/structure/B2720075.png)

![4,4-Difluoro-1-[2-(4-methoxyphenyl)-1,3-thiazole-5-carbonyl]pyrrolidine-2-carbonitrile](/img/structure/B2720076.png)

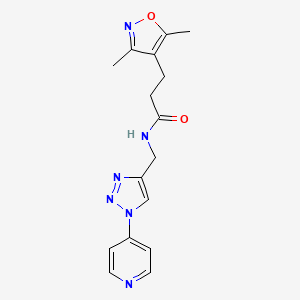

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(2-oxooxazolidin-3-yl)acetamide](/img/structure/B2720079.png)

![2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2720080.png)